molecular formula C19H14ClN3O5 B2437520 2-(4-chlorophenoxy)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 921991-49-3

2-(4-chlorophenoxy)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2437520
CAS No.: 921991-49-3
M. Wt: 399.79
InChI Key: VYXCSAUNSROCKC-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a novel synthetic compound featuring a 1,3,4-oxadiazole core linked to a benzofuran moiety via an acetamide bridge. This specific molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Compounds containing the 1,3,4-oxadiazole scaffold are extensively investigated for their diverse biological activities and potential as inhibitors of various enzymatic targets . The 1,3,4-oxadiazole ring is known to contribute to favorable metabolic stability and lipophilicity profiles, which can influence a compound's bioavailability and interaction with biological systems . Similarly, the benzofuran structure is a privileged scaffold in drug discovery, often associated with a range of pharmacological properties. The integration of these pharmacophores into a single molecule makes this acetamide derivative a valuable chemical tool for probing biological pathways and for the development of new therapeutic agents. Researchers can utilize this compound in high-throughput screening assays, target identification studies, and structure-activity relationship (SAR) investigations to further elucidate its mechanism of action and specific research applications. This product is provided for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5/c1-25-14-4-2-3-11-9-15(27-17(11)14)18-22-23-19(28-18)21-16(24)10-26-13-7-5-12(20)6-8-13/h2-9H,10H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXCSAUNSROCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety and an oxadiazole ring, which are known for their diverse biological activities. The presence of the 4-chlorophenoxy group is significant as it may enhance the compound's lipophilicity and biological interactions.

Structural Formula

C17H16ClN3O4\text{C}_{17}\text{H}_{16}\text{ClN}_3\text{O}_4

Key Functional Groups

  • Benzofuran : Known for its anticancer and antimicrobial properties.
  • Oxadiazole : Often associated with anti-inflammatory and anticancer activities.
  • Chlorophenoxy : Enhances biological activity through increased receptor binding.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing oxadiazole and benzofuran rings have shown efficacy against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
Compound AHCT-15 (colon carcinoma)1.61 ± 1.92
Compound BU251 (glioblastoma)10–30
This compoundTBDTBD

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound may be attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : Similar compounds inhibit key enzymes involved in cancer progression.
  • Receptor Binding : The chlorophenoxy group may enhance binding affinity to specific receptors.
  • Cell Cycle Arrest : Evidence suggests that such compounds can induce apoptosis in cancer cells.

Case Studies

  • Study on Anticancer Activity :
    • A study involving analogs of the compound demonstrated significant cytotoxicity against multiple cancer cell lines, with particular emphasis on the role of the oxadiazole moiety in enhancing efficacy.
    • Results indicated that structural modifications could lead to improved potency and selectivity.
  • Antimicrobial Efficacy Study :
    • In vitro tests revealed that compounds similar to this compound exhibited promising antibacterial effects against Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the recommended synthetic routes for constructing the 1,3,4-oxadiazole ring in this compound?

The synthesis typically involves cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions. For example:

  • Step 1 : Prepare the 7-methoxybenzofuran-2-carboxylic acid hydrazide precursor.
  • Step 2 : React with 2-(4-chlorophenoxy)acetic acid chloride in the presence of a coupling agent (e.g., EDCI or POCl₃).
  • Step 3 : Cyclize the intermediate using a dehydrating agent like phosphorus oxychloride (POCl₃) at 80–100°C . Key reagents: POCl₃, tetrahydrofuran (THF), and triethylamine. Confirm purity via thin-layer chromatography (TLC) at each step.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in benzofuran at δ 6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 427.08 for C₂₀H₁₅ClN₂O₅) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., COX-2 or α-glucosidase inhibition) with positive controls (e.g., Celecoxib).
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7 or HeLa) via MTT assay, comparing IC₅₀ values to reference drugs .

Advanced Research Questions

Q. How can molecular docking studies optimize target binding predictions?

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Protocol :

Prepare the protein target (e.g., COX-2 PDB: 5KIR) by removing water and adding polar hydrogens.

Validate the docking protocol using co-crystallized ligands (RMSD < 2.0 Å).

Analyze interaction patterns (e.g., hydrogen bonds with Ser530 or hydrophobic contacts with Phe518) .

  • Limitations : Account for ligand flexibility and solvation effects.

Q. How to resolve discrepancies in reported IC₅₀ values across studies?

  • Assay Standardization :
  • Use identical cell lines/passage numbers.
  • Control DMSO concentration (<0.1%) to avoid solvent toxicity .
    • Compound Integrity : Verify purity (>95%) via HPLC and stability under assay conditions (e.g., pH 7.4, 37°C) .
    • Statistical Validation : Perform triplicate experiments with error bars and ANOVA analysis.

Q. What in silico tools predict ADMET properties for this compound?

  • SwissADME : Predict logP (~3.2), gastrointestinal absorption (high), and blood-brain barrier permeability (low) .
  • ADMETLab 2.0 : Assess hepatotoxicity risk (e.g., CYP450 inhibition) and plasma protein binding (>90%) .
  • Limitations : Cross-validate predictions with experimental data (e.g., microsomal stability assays).

Data Contradiction Analysis

Q. Why do solubility values vary across literature sources?

  • Methodological Differences :
  • Shake-flask vs. HPLC methods : Discrepancies arise from equilibrium time and detection limits.
  • Solvent Systems : Use standardized buffers (e.g., PBS pH 7.4) instead of DMSO .
    • Structural Factors : Polymorphism or hydrate formation can alter solubility. Characterize solid-state forms via X-ray diffraction .

Methodological Recommendations

Parameter Recommended Protocol References
Synthesis Yield Optimize POCl₃ concentration (1.5 eq.) at 90°C
Purity Validation HPLC with C18 column, 70:30 MeOH:H₂O mobile phase
Docking Validation RMSD < 2.0 Å with co-crystallized ligand

Key Challenges and Solutions

  • Low Solubility : Use nanoformulation (e.g., liposomes) or pro-drug strategies.
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

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